Pyridinium hydrogen tribromide
Overview
Description
Pyridinium hydrogen tribromide, also referred to as pyridinium tribromide, is a chemical compound that has been utilized in various organic synthesis reactions. It is known for its role as a bromine source and catalyst in different chemical transformations. The compound is associated with pyridinium, which is a cationic form of pyridine, and tribromide, indicating the presence of three bromine atoms.
Synthesis Analysis
The synthesis of pyridinium tribromide-related compounds involves the reaction of pyridine with halogen sources under specific conditions. For instance, pyridinium hydrobromide perbromide (Py x HBr3) is synthesized and used as a catalyst for aziridination of olefins with Chloramine-T as a nitrogen source . Another example is the preparation of pyridinium dichlorobromate from pyridine and chlorine in the presence of aqueous hydrogen bromide . These methods highlight the versatility of pyridinium salts in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyridinium salts is characterized by the presence of a pyridinium cation, which is a nitrogen-containing aromatic ring, and various anions such as tribromide. The structural stability of these compounds can be attributed to hydrogen bonding and other non-covalent interactions. For example, N-(1-ethoxyvinyl)pyridinium triflates exhibit an array of C–H···O hydrogen bonds involving oxygen atoms from the –SO3 groups of the triflate anion and hydrogen atoms from the aromatic ring and vinyl group of the pyridinium cation .
Chemical Reactions Analysis
Pyridinium tribromide and its derivatives are involved in a variety of chemical reactions. They act as catalysts, brominating agents, and reagents in different organic transformations. For instance, pyridinium tribromide is used for the regioselective bromination of imidazo[1,2-a]pyridines , while pyridinium dichlorobromate is a brominating agent for aromatic compounds . These compounds are also involved in the synthesis of complex organic structures such as pyrroles and triazolopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium tribromide derivatives are influenced by their molecular structure. These compounds are generally stable and can be isolated as crystalline solids. Their reactivity towards various substrates is a key feature, as seen in the bromination of aromatic compounds and the aziridination of olefins . The stability and reactivity make them suitable for use in a range of chemical reactions, including those that require mild conditions or avoid the use of metal catalysts .
Scientific Research Applications
Safety And Hazards
Future Directions
Pyridinium salts, including Pyridinium hydrogen tribromide, have played an intriguing role in a wide range of research topics . They have been highlighted in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
properties
IUPAC Name |
molecular bromine;pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCLSGXZVUDARN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.Br.BrBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium hydrogen tribromide | |
CAS RN |
39416-48-3 | |
Record name | Pyridinium bromide perbromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039416483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDINIUM BROMIDE PERBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0AF353S0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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